molecular formula C17H23FN2O B5161597 N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide

N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide

Katalognummer: B5161597
Molekulargewicht: 290.38 g/mol
InChI-Schlüssel: YSRAQCIWDRXVCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-fluorobenzyl)-3-piperidinyl]cyclobutanecarboxamide, commonly known as ABT-594, is a potent analgesic compound that has gained significant attention in the field of medicinal chemistry. ABT-594 is a non-opioid compound that acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is known to produce potent analgesia, while exhibiting a low potential for addiction and dependence.

Wirkmechanismus

ABT-594 acts on nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound is a potent agonist of alpha-4 beta-2 nicotinic acetylcholine receptors, which are widely distributed throughout the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects:
ABT-594 produces potent analgesia by activating alpha-4 beta-2 nicotinic acetylcholine receptors in the central and peripheral nervous systems. The compound has been shown to reduce pain sensitivity in animal models of pain, while exhibiting a low potential for addiction and dependence. ABT-594 has also been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

ABT-594 is a potent analgesic compound that has been extensively studied for its potential use in the treatment of pain and addiction. The compound exhibits a low potential for addiction and dependence, making it an attractive alternative to opioid analgesics. However, the synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry. Additionally, the compound is not currently approved for use in humans, and further research is needed to determine its safety and efficacy.

Zukünftige Richtungen

1. Further studies are needed to determine the safety and efficacy of ABT-594 in humans.
2. Studies are needed to determine the potential use of ABT-594 in the treatment of addiction and dependence.
3. Research is needed to determine the optimal dosing regimen for ABT-594.
4. Studies are needed to determine the potential use of ABT-594 in combination with other analgesic compounds.
5. Further studies are needed to determine the mechanism of action of ABT-594 in the central and peripheral nervous systems.

Synthesemethoden

The synthesis of ABT-594 involves the reaction of cyclobutanone with 2-fluorobenzylamine to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, ABT-594. The synthesis of ABT-594 is a complex process that requires expertise in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

ABT-594 has been extensively studied for its analgesic properties. The compound has been shown to produce potent analgesia in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. ABT-594 has also been studied for its potential use in the treatment of addiction and dependence. The compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O/c18-16-9-2-1-5-14(16)11-20-10-4-8-15(12-20)19-17(21)13-6-3-7-13/h1-2,5,9,13,15H,3-4,6-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRAQCIWDRXVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.